![molecular formula C13H16N2O4S B5644681 1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644681.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DMSO-Py, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. This molecule has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of DMSO-Py is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways. DMSO-Py has also been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the expression of cyclin D1, a protein involved in cell cycle regulation.
Biochemical and Physiological Effects
DMSO-Py has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. DMSO-Py has also been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes, including COX-2 and MMP-9.
実験室実験の利点と制限
DMSO-Py has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and stability. However, there are also limitations to its use, including its limited solubility in water and some organic solvents, and its potential to interact with other molecules in the experimental system.
将来の方向性
There are several future directions for research on DMSO-Py, including its potential application in combination therapy with other anti-cancer drugs, its use as a neuroprotective agent in neurodegenerative diseases, and its potential application in the treatment of inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of DMSO-Py and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, DMSO-Py is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DMSO-Py in various fields of research.
合成法
DMSO-Py can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethoxybenzenesulfonyl hydrazide with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride. The yield of DMSO-Py obtained from these methods is relatively high, making these methods suitable for large-scale production.
科学的研究の応用
DMSO-Py has been studied for its potential application in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMSO-Py has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DMSO-Py has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, DMSO-Py has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-7-10(2)15(14-9)20(16,17)11-5-6-12(18-3)13(8-11)19-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDJBYSQZISICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5644601.png)
![9-{[2-(methoxymethyl)-1-pyrrolidinyl]sulfonyl}-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644604.png)
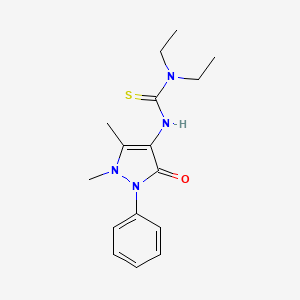

![4-bromo-1-[3-(3,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644618.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5644623.png)



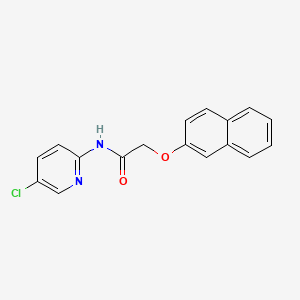
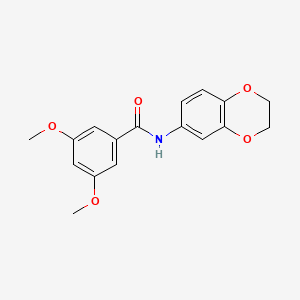
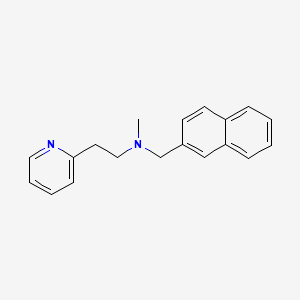
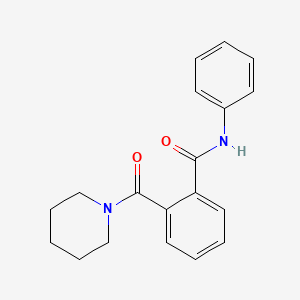
![(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5644655.png)